2-Amino-6-chloropurine (CAS: 10310-21-1) is a highly functionalized purine building block that serves as the cornerstone for synthesizing guanine derivatives, 2,6-diaminopurines, and acyclic antiviral nucleosides such as penciclovir and famciclovir[1]. Unlike natural purines, it features a pre-installed 2-amino group and a highly electrophilic 6-chloro leaving group. This specific substitution pattern provides an optimal balance of stability and reactivity, allowing for direct, high-yielding nucleophilic aromatic substitutions (SNAr) or cross-coupling reactions at the C6 position[2]. For procurement teams and process chemists, securing high-purity 2-amino-6-chloropurine is critical for minimizing step counts, avoiding harsh chlorination reagents, and ensuring scalable, regioselective N9-alkylation in active pharmaceutical ingredient (API) manufacturing [3].
Attempting to substitute 2-amino-6-chloropurine with cheaper or more common purine analogs introduces severe manufacturability bottlenecks. Using natural guanine requires aggressive, hazardous activation (e.g., POCl3) to convert the unreactive C6-oxo group into a viable leaving group, often leading to degradation and poor atom economy [1]. Conversely, utilizing 2,6-dichloropurine requires two sequential substitutions; while the C6-chlorine reacts readily, the subsequent substitution at the C2 position to install the necessary amino group is kinetically demanding, requiring harsh conditions (e.g., 120 °C, acid catalysis) and resulting in lower overall yields [2]. 2-Amino-6-chloropurine perfectly circumvents these issues by providing a pre-installed C2-amine and a selectively reactive C6-chloride, making it non-interchangeable for efficient commercial synthesis [3].
When synthesizing complex 2,6-disubstituted purines, starting with 2,6-dichloropurine often results in competitive reactions or reduced reactivity at the C6 position due to the electron-withdrawing effect of the C2-chlorine. Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) of 2,6-dichloropurine yields lower conversions and undesired C2-coupled byproducts[1]. In contrast, 2-amino-6-chloropurine provides a single, highly reactive electrophilic site at C6, enabling high-yielding, regioselective functionalization while leaving the 2-amino group intact [1].
| Evidence Dimension | Chemoselectivity and Yield in C6 Substitution/Coupling |
| Target Compound Data | Single-site reactivity at C6; high-yielding cross-coupling and nucleophilic substitution. |
| Comparator Or Baseline | 2,6-Dichloropurine (reduced C6 reactivity; competitive C2 cross-coupled byproducts). |
| Quantified Difference | Elimination of C2-interference, significantly increasing the overall yield of 6-substituted 2-aminopurines compared to dichloro-analogs. |
| Conditions | Palladium-catalyzed cross-coupling (Stille/Suzuki) or nucleophilic aromatic substitution. |
Eliminates the need for complex chromatographic separation of regioisomers, lowering the cost of goods for complex nucleoside analogs.
A major bottleneck in the synthesis of acyclic antiviral nucleosides is poor N9/N7 regioselectivity during purine alkylation. Standard alkylation of unprotected purines typically yields N9/N7 mixtures with ratios less than 6:1, necessitating extensive purification [1]. However, when 2-amino-6-chloropurine is protected (e.g., as bis-Boc-2-amino-6-chloropurine), it undergoes Mitsunobu coupling with exceptional regioselectivity, delivering the desired N9-alkylated product in 92% yield without detectable N7 byproducts[1].
| Evidence Dimension | N9 vs N7 Alkylation Yield |
| Target Compound Data | 92% yield of N9-isomer (0% N7 byproduct) using bis-Boc protected 2-amino-6-chloropurine. |
| Comparator Or Baseline | Unprotected purine precursors (N9/N7 ratio < 6:1, requiring extensive purification). |
| Quantified Difference | >92% regioselectivity improvement and complete suppression of the N7 isomer. |
| Conditions | Mitsunobu coupling (alcohol, PPh3, DNAD or DEAD, room temperature, 60 min). |
Maximizes throughput and minimizes waste in the industrial-scale synthesis of acyclic nucleoside APIs like penciclovir.
The synthesis of 2,6-diaminopurine derivatives (such as the dedifferentiation agent reversine) from 2,6-dichloropurine requires two sequential amination steps. While the first amination at C6 is facile, the second amination at C2 is notoriously sluggish, requiring harsh conditions (e.g., TMSCl catalysis, 120 °C) and generating modest yields [1]. By utilizing 2-amino-6-chloropurine, the C2-amino group is pre-installed, requiring only a single, mild amination at the highly reactive C6 position—often achievable in water under microwave irradiation with high yields [2].
| Evidence Dimension | Reaction Conditions for Amination |
| Target Compound Data | Single-step amination at C6 under mild conditions (e.g., aqueous microwave, moderate heat). |
| Comparator Or Baseline | 2,6-Dichloropurine (requires a second amination at C2 at 120 °C with acid catalysis). |
| Quantified Difference | Reduction of synthesis by one step and elimination of extreme thermal/acidic requirements. |
| Conditions | Nucleophilic aromatic substitution with aliphatic or aromatic amines. |
Significantly reduces energy consumption, step count, and safety hazards in the scale-up of diaminopurine libraries.
2-Amino-6-chloropurine is the optimal starting material for the commercial production of acyclic antivirals like penciclovir and famciclovir. When appropriately protected, it undergoes highly regioselective N9-alkylation, completely bypassing the N7-isomer contamination issues that plague unprotected purine precursors [1].
For process chemists designing 6-alkoxy, 6-alkylamino, or 6-aryl purine nucleosides, this compound is the preferred choice. Its highly reactive C6-chloro group allows for efficient nucleophilic aromatic substitution (SNAr) or cross-coupling without the C2-interference and yield reduction seen when using 2,6-dichloropurine [2].
In the discovery of kinase inhibitors and cellular dedifferentiation agents (e.g., reversine analogs), 2-amino-6-chloropurine streamlines library synthesis. The pre-installed 2-amino group bypasses the need for harsh, high-temperature C2 amination conditions, allowing for rapid, single-step diversification at the C6 position under mild conditions [3].
Corrosive;Irritant;Health Hazard